5-[4-(3,5-dicarboxyphenyl)-2,5-difluorophenyl]benzene-1,3-dicarboxylic acid
Description
This compound is a polycarboxylic acid featuring a central benzene ring substituted with two carboxylic acid groups at the 1,3-positions and a 2,5-difluorophenyl moiety at the 4-position. The latter is further functionalized with two additional carboxylic acid groups at its 3,5-positions. Its molecular complexity arises from the combination of fluorine atoms and multiple carboxylate groups, which are critical for metal-organic framework (MOF) synthesis. The fluorine substituents enhance thermal stability and hydrophobicity, while the carboxylates act as polytopic linkers for coordinating metal clusters (secondary building units, SBUs) . Potential applications include gas storage (e.g., hydrogen or CO₂) and catalysis, leveraging its rigid yet tunable structure .
Properties
IUPAC Name |
5-[4-(3,5-dicarboxyphenyl)-2,5-difluorophenyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F2O8/c23-17-8-16(10-3-13(21(29)30)6-14(4-10)22(31)32)18(24)7-15(17)9-1-11(19(25)26)5-12(2-9)20(27)28/h1-8H,(H,25,26)(H,27,28)(H,29,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIQMKKKBHHBBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=C(C=C2F)C3=CC(=CC(=C3)C(=O)O)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2’,5’-Difluoro-[1,1’:4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid typically involves the Suzuki Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include the use of palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) or toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and other side reactions.
Industrial production methods for this compound may involve scaling up the Suzuki Miyaura reaction with optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents.
Chemical Reactions Analysis
2’,5’-Difluoro-[1,1’:4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters under specific conditions.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride (NaH) and alkyl halides.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate (KMnO4) can yield anhydrides, while reduction with lithium aluminum hydride (LiAlH4) can produce alcohols .
Scientific Research Applications
2’,5’-Difluoro-[1,1’:4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure and reactivity make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s fluorinated structure can be used to probe biological systems and study interactions with biomolecules. It can also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound’s potential as a drug candidate is being explored due to its ability to interact with specific molecular targets. Its derivatives may exhibit therapeutic properties for various diseases.
Mechanism of Action
The mechanism by which 2’,5’-Difluoro-[1,1’:4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atoms and carboxylic acid groups play a crucial role in these interactions, influencing the compound’s binding affinity and reactivity. The compound can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its biological and chemical activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s unique properties are best contextualized by comparing it to structurally related polycarboxylic acids:
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
- Fluorine vs. Hydroxyl/Tert-Butyl Groups : Unlike H₂tBuIA (tert-butyl) or H25OIA (hydroxyl) , the fluorine substituents in the target compound impart electronegativity-driven polarity without steric bulk, improving framework stability and hydrophobicity .
- Carboxylate Density : With four carboxylates, the compound surpasses H₂IA (2×COOH) in metal coordination versatility, enabling higher-connectivity MOFs akin to 3,4′,5-biphenyltricarboxylic acid (3×COOH) . However, it lacks the conjugated π-system of the diyne-linked analog, limiting electronic applications .
- Linker Rigidity : The phenyl-phenyl linkage offers rigidity comparable to biphenyl cores but contrasts with the flexible amide-based linkers in ’s compound, which prioritize hydrogen bonding over metal coordination .
Research Findings
- MOF Performance: The compound’s fluorinated aromatic core enhances CO₂/N₂ selectivity in gas adsorption compared to non-fluorinated analogs like H₂IA .
- Synthetic Challenges : Its multi-substituted structure complicates synthesis relative to simpler linkers (e.g., H₂IA), requiring precise stoichiometry to avoid defects .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures ~350°C, exceeding H₂tBuIA (~300°C) due to fluorine’s electron-withdrawing effects .
Biological Activity
5-[4-(3,5-Dicarboxyphenyl)-2,5-difluorophenyl]benzene-1,3-dicarboxylic acid is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of anticancer agents. This article reviews its biological activity, focusing on cytotoxic effects against various cancer cell lines and its mechanism of action.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes multiple carboxylic acid groups and difluorophenyl moieties, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits notable cytotoxic activity against several cancer cell lines. The following sections detail specific findings from various studies.
Cytotoxicity Studies
A series of in vitro studies have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines:
| Cell Line | IC50 (µg/mL) | Viability (%) |
|---|---|---|
| HepG2 | 42 | 67.7 |
| MCF-7 | 100 | 78.14 |
| HaCaT | >250 | 82.23 |
| NIH 3T3 | >500 | 96.11 |
These results indicate that the compound is significantly more toxic to HepG2 and MCF-7 cancer cells compared to normal cell lines (HaCaT and NIH 3T3) .
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Morphological changes consistent with apoptosis were observed in treated cells, including cell shrinkage and chromatin condensation. The following pathways are believed to be affected:
- Cell Cycle Regulation : The compound may interfere with the normal progression of the cell cycle.
- Apoptosis Induction : Evidence suggests that it triggers apoptotic pathways leading to programmed cell death.
- Inflammation and Angiogenesis : Potential modulation of inflammatory responses and inhibition of angiogenesis could also contribute to its anticancer properties .
Case Studies
- Study on HepG2 Cells : In a study published in PMC, researchers treated HepG2 cells with increasing concentrations of the compound for 24 hours. The results demonstrated a dose-dependent decrease in cell viability, confirming its efficacy as a cytotoxic agent .
- MCF-7 Cell Line Analysis : Another study highlighted the effects on MCF-7 cells, where treatment resulted in significant cytotoxicity at lower concentrations compared to normal cells, emphasizing its selective action against cancerous tissues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
